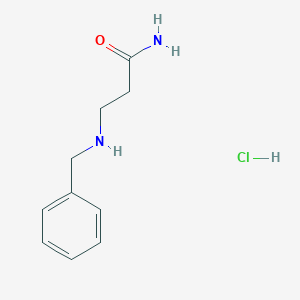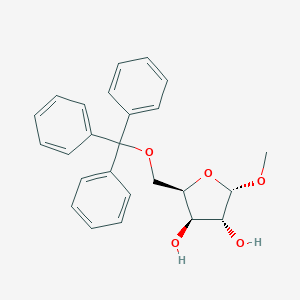
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI), commonly known as Benzothiazole-2-carboxamidine (BTCA), is a chemical compound that has gained significant attention in scientific research due to its diverse applications. BTCA is a heterocyclic organic compound that is synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) is not well understood. However, it is believed that 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA, which may contribute to its anticancer activity.
Biochemische Und Physiologische Effekte
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has also been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent. Furthermore, 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has been shown to have anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Furthermore, it has a high stability, which makes it suitable for long-term storage. However, there are also some limitations for lab experiments. 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has a low solubility in water, which may limit its applications in certain experiments. Furthermore, 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has a relatively low toxicity, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI). One potential direction is to further investigate its potential as an anticancer agent. This may involve studying its mechanism of action in more detail and conducting preclinical studies to evaluate its efficacy and safety. Another potential direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory diseases. Additionally, further research could be conducted to optimize the synthesis method of 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) involves a series of chemical reactions. The starting material for the synthesis is 2-aminobenzothiazole, which is reacted with chloroformic acid to form 2-chlorobenzothiazole. The 2-chlorobenzothiazole is then reacted with potassium cyanate to form the intermediate compound, 2-benzothiazolecarboxamide. Finally, the intermediate compound is reacted with ammonium chloride to form 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI).
Wissenschaftliche Forschungsanwendungen
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has been widely used in scientific research due to its diverse applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. Furthermore, 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
198636-30-5 |
|---|---|
Produktname |
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) |
Molekularformel |
C9H8N4OS |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
N-(diaminomethylidene)-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C9H8N4OS/c10-9(11)13-7(14)8-12-5-3-1-2-4-6(5)15-8/h1-4H,(H4,10,11,13,14) |
InChI-Schlüssel |
RUYAMJPGLSWZFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N=C(N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N=C(N)N |
Synonyme |
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)